

Application Notes and Protocols for the

Oxfbd04-BRD4(1) Complex

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | Oxfbd04 | |
| Cat. No.: | B2526364 | Get Quote |

PDB ID: 6FSY

Date of Deposition: 2018-02-20

Primary Citation: Jennings, L. E., et al. (2018). BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability. Bioorganic & Medicinal Chemistry, 26(11), 2937-2957.

Abstract

These application notes provide detailed information and protocols related to the crystallographic structure of the first bromodomain of human BRD4 (BRD4(1)) in complex with the inhibitor **Oxfbd04** (PDB ID: 6FSY). **Oxfbd04** is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, with improved metabolic stability. This document is intended for researchers, scientists, and drug development professionals interested in the structural basis of BRD4 inhibition and in utilizing this complex for further studies. Included are summaries of quantitative data, detailed experimental protocols for protein expression, purification, crystallization, and binding assays, as well as visualizations of key experimental workflows.

Quantitative Data Summary

The interaction between **Oxfbd04** and BRD4(1) has been characterized by various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.



Table 1: Binding Affinity of Oxfbd04 for BRD4(1)

| Parameter | Value | Assay Method |
|-----------|--------|--------------|
| IC50 | 166 nM | AlphaScreen |

Table 2: Physicochemical and Pharmacokinetic Properties of Oxfbd04

| Parameter | Value |
|------------------------------------|---------|
| Ligand Efficiency (LE) | 0.43 |
| Lipophilic Ligand Efficiency (LLE) | 5.74 |
| Selectivity Functional Index (SFI) | 5.96 |
| Metabolic Half-life (t½) | 388 min |

Table 3: Crystallographic Data for PDB ID 6FSY

| Parameter | Value |
|--------------------------------|---------------------------|
| Resolution | 1.34 Å |
| R-Value Free | 0.200 |
| R-Value Work | 0.155 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 38.30 Å, 56.63 Å, 62.59 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Experimental Protocols Expression and Purification of Human BRD4(1)

This protocol describes the expression and purification of the first bromodomain of human BRD4 (residues 44-168) for structural and biophysical studies.



Materials:

- E. coli BL21(DE3) cells
- Expression vector containing His6-tagged human BRD4(1) (44-168)
- LB Broth and appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors
- Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM imidazole, 1 mM TCEP
- Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 500 mM imidazole, 1 mM TCEP
- HisTrap HP column (GE Healthcare)
- Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM
 TCEP
- Superdex 75 size-exclusion column (GE Healthcare)
- TEV protease

Protocol:

- Transform the BRD4(1) expression vector into competent E. coli BL21(DE3) cells.
- Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.
- Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.

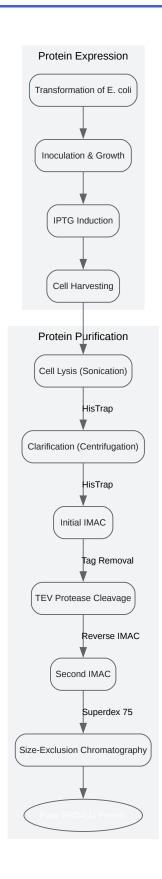
Methodological & Application





- Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.
- Load the supernatant onto a HisTrap HP column pre-equilibrated with Lysis Buffer.
- Wash the column with Wash Buffer until the UV absorbance at 280 nm returns to baseline.
- Elute the His6-tagged BRD4(1) protein with Elution Buffer.
- Dialyze the eluted protein against SEC buffer and treat with TEV protease to cleave the His6-tag overnight at 4°C.
- Pass the dialyzed protein through the HisTrap column again to remove the cleaved His6-tag and TEV protease.
- Concentrate the flow-through containing BRD4(1) and further purify by size-exclusion chromatography on a Superdex 75 column equilibrated with SEC Buffer.[1][2][3][4]
- Pool the fractions containing pure BRD4(1), concentrate to the desired concentration, and store at -80°C.





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BRD4(1) Expression and Purification Workflow.



Crystallization of the Oxfbd04-BRD4(1) Complex

This protocol outlines the steps for co-crystallizing the purified BRD4(1) protein with the inhibitor **Oxfbd04**.

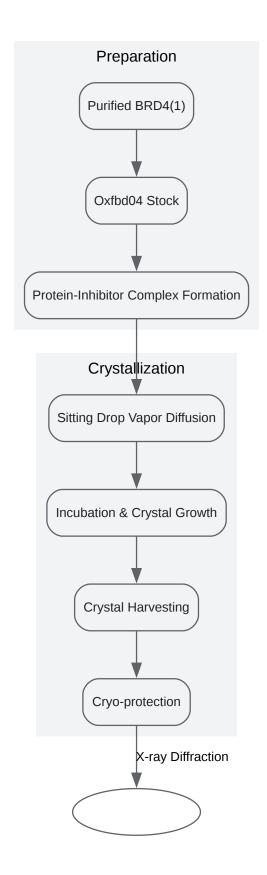
Materials:

- Purified BRD4(1) protein (e.g., 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)
- Oxfbd04 inhibitor stock solution (e.g., 10 mM in DMSO)
- Crystallization buffer: 0.1 M MES pH 6.5, 25% w/v PEG 1500
- Crystallization plates (e.g., 96-well sitting drop plates)

Protocol:

- Incubate the purified BRD4(1) protein with a 3-fold molar excess of Oxfbd04 on ice for 1
 hour prior to setting up crystallization trials.
- Set up sitting drop vapor diffusion trials by mixing 100 nL of the protein-inhibitor complex with 100 nL of the crystallization buffer.
- Equilibrate the drops against 50 μL of the crystallization buffer in the reservoir.
- Incubate the plates at 20°C and monitor for crystal growth.
- Crystals of the Oxfbd04-BRD4(1) complex should appear within 1-3 days.
- For data collection, cryo-protect the crystals by briefly soaking them in the crystallization buffer supplemented with 25% (v/v) glycerol before flash-cooling in liquid nitrogen.





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Oxfbd04-BRD4(1) Co-crystallization Workflow.



AlphaScreen Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of **Oxfbd04** for BRD4(1). The assay measures the displacement of a biotinylated JQ1 (a known BRD4 inhibitor) probe from His-tagged BRD4(1).[5]

Materials:

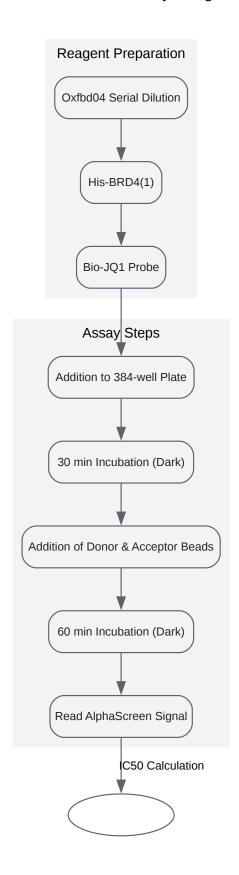
- His-tagged BRD4(1) protein
- Biotinylated JQ1 (Bio-JQ1) probe
- Oxfbd04 inhibitor
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- AlphaScreen Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20
- 384-well low-volume white microplates

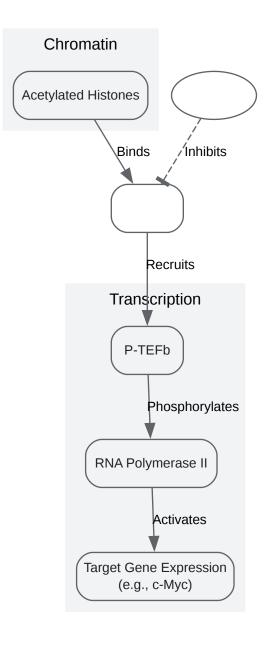
Protocol:

- Prepare serial dilutions of the Oxfbd04 inhibitor in AlphaScreen Assay Buffer.
- In a 384-well plate, add the inhibitor dilutions.
- Add His-tagged BRD4(1) to a final concentration of 20 nM.
- Add the Bio-JQ1 probe to a final concentration of 20 nM.
- Incubate the plate at room temperature for 30 minutes in the dark.
- Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration of 10 μg/mL each) to all wells.
- Incubate the plate at room temperature for 60 minutes in the dark.



- Read the plate on an AlphaScreen-compatible plate reader.
- The IC50 value is determined by fitting the data to a four-parameter logistic equation.







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